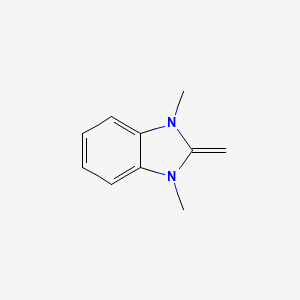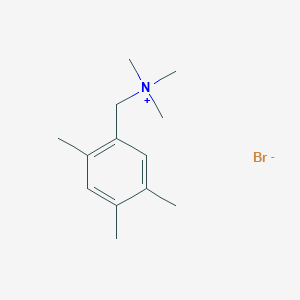
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is a heterocyclic organic compound with the molecular formula C10H12N2. It is part of the benzimidazole family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Applications De Recherche Scientifique
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its use as an n-type dopant in organic electronics.
Benzimidazole: A simpler analog with broad applications in pharmaceuticals and agriculture.
Uniqueness
2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylene group at the 2-position allows for unique substitution patterns and interactions compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
31488-71-8 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,3-dimethyl-2-methylidenebenzimidazole |
InChI |
InChI=1S/C10H12N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-7H,1H2,2-3H3 |
Clé InChI |
GKIYSZCDLDAYKO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C)N(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)



![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)






![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
